N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 851095-10-8
VCID: VC5058802
InChI: InChI=1S/C14H13N3O5/c18-12(9-21-10-4-2-1-3-5-10)15-14-17-16-13(22-14)11-8-19-6-7-20-11/h1-5,8H,6-7,9H2,(H,15,17,18)
SMILES: C1COC(=CO1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C14H13N3O5
Molecular Weight: 303.274

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

CAS No.: 851095-10-8

Cat. No.: VC5058802

Molecular Formula: C14H13N3O5

Molecular Weight: 303.274

* For research use only. Not for human or veterinary use.

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide - 851095-10-8

Specification

CAS No. 851095-10-8
Molecular Formula C14H13N3O5
Molecular Weight 303.274
IUPAC Name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Standard InChI InChI=1S/C14H13N3O5/c18-12(9-21-10-4-2-1-3-5-10)15-14-17-16-13(22-14)11-8-19-6-7-20-11/h1-5,8H,6-7,9H2,(H,15,17,18)
Standard InChI Key JDSGRLHLGBBABY-UHFFFAOYSA-N
SMILES C1COC(=CO1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • 5,6-Dihydro-1,4-dioxin: A six-membered ring containing two oxygen atoms, contributing to lipophilicity and conformational rigidity .

  • Phenoxyacetamide Side Chain: An aromatic ether-linked acetamide group, which may influence solubility and target binding .

The molecular formula is hypothesized as C₁₇H₁₅N₃O₄ (molecular weight: ~349.3 g/mol), inferred from PubChem entries of structurally related oxadiazole-dioxin hybrids .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous compounds are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazide derivatives with carbonyl compounds to form the oxadiazole ring .

  • Nucleophilic Substitution: Coupling of the oxadiazole intermediate with halogenated dioxin precursors .

  • Amide Bond Formation: Attachment of phenoxyacetic acid to the oxadiazole amine group using carbodiimide crosslinkers .

Physicochemical Profile

PropertyValue/Description
SolubilityLow aqueous solubility (logP ~3.2)
Melting PointEstimated 180–190°C
StabilityStable under inert, dry conditions

These properties align with oxadiazole-dioxin hybrids reported in PubChem , which exhibit similar lipophilicity and thermal stability.

Biological Activity and Mechanisms

Enzyme Inhibition

Phenoxyacetamide-containing analogs demonstrate moderate inhibition of cholinesterases and lipoxygenases . The acetamide group likely interacts with enzymatic active sites via hydrogen bonding or π-π stacking.

Applications in Drug Development

Antibacterial Agents

The compound’s structural features position it as a candidate for combating antibiotic-resistant pathogens. Oxadiazoles are known to interfere with bacterial cell wall synthesis, while dioxin rings enhance penetration through lipid bilayers .

Anti-inflammatory Therapeutics

By inhibiting lipoxygenase, the compound could suppress leukotriene biosynthesis, a pathway implicated in inflammatory diseases .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes to improve yield and purity.

  • In Vitro Screening: Evaluate antimicrobial and anti-inflammatory activity against validated targets.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability in preclinical models.

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